molecular formula C7H7NO3 B1294317 2-Methyl-3-nitrophenol CAS No. 5460-31-1

2-Methyl-3-nitrophenol

Cat. No. B1294317
CAS RN: 5460-31-1
M. Wt: 153.14 g/mol
InChI Key: GAKLFAZBKQGUBO-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenol is a chemical compound that can be synthesized through various methods. An improved synthesis method has been reported where 3-methyl-2-nitrophenol was prepared from 3-methyl phenol via sulfonation, nitration, and hydrolysis with an overall yield of 98% . This process simplifies scale manipulation and reduces costs, making it a practical approach for the synthesis of this compound.

Synthesis Analysis

The synthesis of 2-Methyl-3-nitrophenol and related compounds has been the subject of several studies. A selective method for the preparation of 3-methyl-6-nitrophenol, a compound structurally related to 2-Methyl-3-nitrophenol, involves the nitration of m-cresol derivatives followed by hydrolysis and desulfonation . Another study reported the synthesis of a Schiff base compound related to 2-Methyl-3-nitrophenol, which was characterized by various spectroscopic techniques . Additionally, the synthesis of 3-Methyl-2-nitrophenol from 3-methyl phenol has been improved to achieve a high yield and purity, indicating the potential for efficient production .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-3-nitrophenol has been extensively studied using X-ray diffraction and computational methods. For instance, the structure of a Schiff base compound was determined by single-crystal X-ray diffraction and compared with optimized structures obtained by computational methods . Similarly, the structure of a nickel(II) complex derived from a related ligand was elucidated using X-ray diffraction, revealing a monoclinic space group .

Chemical Reactions Analysis

The reactivity of 2-Methyl-3-nitrophenol and its derivatives has been explored in various chemical reactions. For example, the nitration of certain methylphenols leads to the formation of nitrocyclohexadienones, which can further react to yield dinitrocyclohexenones . The study of such reactions helps in understanding the mechanisms involved in the formation of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-nitrophenol and related compounds have been characterized using spectroscopic techniques and quantum chemical calculations. Spectroscopic investigations, including FT-IR, FT-Raman, and UV-Vis, have been conducted to assign vibrational frequencies and analyze molecular interactions . Computational studies have provided insights into the molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals of these compounds . These analyses contribute to a deeper understanding of the properties and potential applications of 2-Methyl-3-nitrophenol and its derivatives.

Scientific Research Applications

Biodegradation and Environmental Impact

2-Methyl-3-nitrophenol is a compound that has garnered interest in environmental science, particularly in the context of biodegradation and environmental remediation. Research conducted by Bhushan et al. (2000) focused on the chemotaxis and biodegradation of a similar compound, 3-methyl-4-nitrophenol, by Ralstonia sp. SJ98, a microorganism capable of utilizing it as a sole carbon and energy source. This study is pivotal in understanding the environmental decontamination of such nitrophenolic compounds, which are often breakdown products of various pesticides and exhibit high toxicity (Bhushan et al., 2000).

Atmospheric Concentrations and Pollution

Morville et al. (2006) examined the atmospheric concentrations of various phenols and nitrophenols, including 2-methyl-3nitrophenol, in urban, suburban, and rural areas. This research aimed to understand the spatial and geographical variations in the concentrations of these compounds and their potential role in air pollution. Such studies are crucial for assessing environmental and human health impacts (Morville et al., 2006).

Photolytic and Oxidation Processes

Investigations into the photolysis and oxidation kinetics of methyl-2-nitrophenols, closely related to 2-methyl-3-nitrophenol, have been conducted by Bejan et al. (2007). These studies are significant for understanding the environmental fate of these compounds, particularly in the atmosphere where they can contribute to secondary organic aerosol formation and possess phytotoxic properties (Bejan et al., 2007).

Detection and Sensing Technologies

Recent advancements in sensing technologies for nitrophenolic compounds have been explored. Adeosun et al. (2020) developed an electrochemical sensor for the detection of 2-nitrophenol, a compound structurally similar to 2-methyl-3-nitrophenol. This research contributes to the development of sensitive, efficient methods for monitoring environmental pollutants (Adeosun et al., 2020).

Safety And Hazards

2-Methyl-3-nitrophenol is known to be irritating to the skin and eyes, harmful by inhalation, may cause respiratory irritation, and is considered an acute toxin . It is recommended to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203034
Record name 3-Nitro-o-cresol
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrophenol

CAS RN

5460-31-1
Record name 2-Methyl-3-nitrophenol
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Record name 2-Methyl-3-nitrophenol
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Record name 5460-31-1
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Record name 3-Nitro-o-cresol
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Record name 2-METHYL-3-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
BE Haigler, WH Wallace, JC Spain - Applied and environmental …, 1994 - Am Soc Microbiol
… cells and were identified as 2-methyl-3-nitrophenol and 2-… The formation of 2-methyl-3-nitrophenol from 2-NT by strain … Alternatively, 2-methyl-3-nitrophenol could arise from the non…
Number of citations: 165 journals.asm.org
G Poon, YC Chui, FCP Law - Journal of Labelled Compounds …, 1986 - Wiley Online Library
… This dispersion was washed with hexane (2 x 50 ml), then suspended in dry dimethylformaide (50 ml) during the slow addition of 2-methyl-3-nitrophenol (4) (16 g, 0.1 m). The red …
K Nick, HF Schöler - Fresenius' journal of analytical chemistry, 1992 - Springer
… Also, 2-methyl3-nitrophenol-, 4-methyl-2-nitrophenol- and 3-methyl-2nitrophenylmethylether … The least polar and least acidic 2-methyl-3-nitrophenol had the lowest reaction yield with …
Number of citations: 45 link.springer.com
RI Olariu, I Barnes, I Bejan, C Arsene… - … science & technology, 2013 - ACS Publications
… Searches were made for the formation of other potential nitro-cresol isomers, ie 2-methyl-3-nitrophenol and 2-methyl-5-nitrophenol using available reference spectra, but no evidence …
Number of citations: 31 pubs.acs.org
MS Vohra, K Tanaka - Water Research, 2002 - Elsevier
… were purchased from the Wako Pure Chemical Inc., 4-methylphenol (p-cresol), 2-methyl-5-nitrophenol and 4-methylcatechol were bought from Tokyo Kasei, and 2-methyl-3-nitrophenol …
Number of citations: 75 www.sciencedirect.com
M Komiyama, H Hirai - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… Table 4 shows the dissociation constant (K,) of the inclusion complexes of x-cyclodextrin with 3-nitrophenol, 2methyl-3-nitrophenol, and 4-methyl-3-nitrophenol, determined at 25 C in …
Number of citations: 36 www.journal.csj.jp
S Morville, A Scheyer, P Mirabel, M Millet - Journal of Environmental …, 2004 - pubs.rsc.org
A method using GC-MS and derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) was developed for the analysis of 20 phenolic compounds in atmospheric …
Number of citations: 36 pubs.rsc.org
JW Childers, DF Smith, NK Wilson… - Applied …, 1995 - opg.optica.org
… For example, the MIIR spectra of 2-methyl-3-nitrophenol deposited on the disk at levels ranging from 16 to 96 ng are shown in Fig. 5. The appearance of this band, which is assigned to …
Number of citations: 6 opg.optica.org
M Saccon - CHEM4000 Undergraduate Thesis Project, 2008 - cac.yorku.ca
… Table 5 – Recovery of 2-methyl-3-nitrophenol and 2 target compounds with filter Q180108A and with filter Q061208A .............................................................................. 21 Table 6 – …
Number of citations: 1 www.cac.yorku.ca
AJ Al–Shaheen - Iraqi National Journal Of Chemistry, 2010 - iasj.net
Complexes containing mixed ligands of cobalt (II) and nickel (II) have been synthesized by the reaction of cobalt chloride or nickel chloride with isopropylacetonethiosemicarbazone (LH…
Number of citations: 2 www.iasj.net

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